({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethylbenzoate
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Overview
Description
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethylbenzoate is a complex organic compound characterized by the presence of a trifluoromethyl group, a carbamoyl group, and an ethylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethylbenzoate typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl derivative. This can be achieved through radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates . The intermediate is then subjected to carbamoylation using carbamoyl chloride derivatives under basic conditions to form the carbamoyl group . Finally, the ethylbenzoate moiety is introduced through esterification reactions involving 4-ethylbenzoic acid and appropriate alcohol derivatives .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes typically utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations . Catalysts and solvents are selected to optimize the reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethylbenzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, carbamoyl chloride, potassium permanganate, lithium aluminum hydride, and sodium methoxide . Reaction conditions vary depending on the desired transformation, with typical conditions involving temperatures ranging from -78°C to 150°C and pressures from atmospheric to several atmospheres .
Major Products
The major products formed from these reactions include trifluoromethylated carboxylic acids, alcohols, amines, and substituted derivatives of the original compound .
Scientific Research Applications
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethylbenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The carbamoyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s activity . The ethylbenzoate moiety contributes to the overall molecular stability and bioavailability of the compound .
Comparison with Similar Compounds
Similar Compounds
- ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-methylbenzoate
- ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-isopropylbenzoate
- ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-tert-butylbenzoate
Uniqueness
({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethylbenzoate is unique due to the presence of the ethyl group on the benzoate moiety, which can influence its chemical reactivity and biological activity compared to similar compounds with different alkyl groups . The trifluoromethyl group also imparts distinct physicochemical properties, such as increased metabolic stability and enhanced binding affinity to target proteins .
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-ethylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3/c1-2-13-7-9-14(10-8-13)18(25)26-12-17(24)23-11-15-5-3-4-6-16(15)19(20,21)22/h3-10H,2,11-12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNZCKBYEPTWBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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